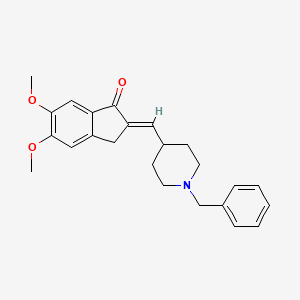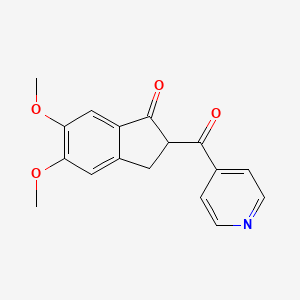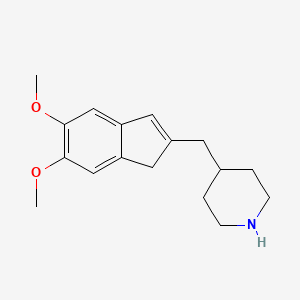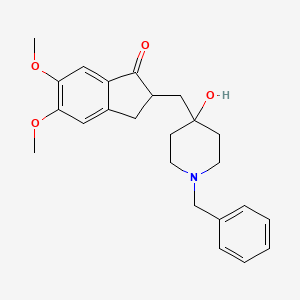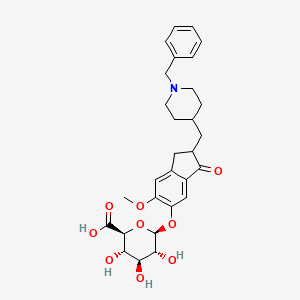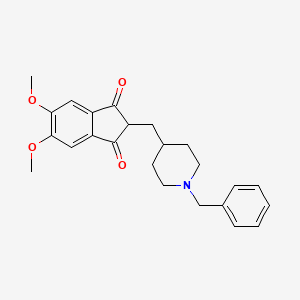
DNV-II impurity 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of DNV-II impurity 1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of a phenylbutan-2-yl compound with a sulfonamide derivative.
Introduction of functional groups: The hydroxyl and carbamate groups are introduced through subsequent reactions, often involving protection and deprotection steps to ensure the correct functionalization.
Industrial production: In an industrial setting, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity.
化学反应分析
DNV-II impurity 1 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.
Common reagents and conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
科学研究应用
DNV-II impurity 1 is used in various scientific research applications, including:
Analytical method development: It serves as a reference standard for the development and validation of analytical methods used to quantify impurities in pharmaceutical formulations.
Quality control: It is used in quality control laboratories to ensure the purity and consistency of Darunavir batches.
Pharmacokinetic studies: Researchers use it to study the pharmacokinetics of Darunavir, including its absorption, distribution, metabolism, and excretion.
Toxicological studies: It is used to assess the potential toxicity of impurities in pharmaceutical products.
作用机制
The mechanism of action of DNV-II impurity 1 is primarily related to its role as an impurity in Darunavir. Darunavir inhibits the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting the maturation of infectious viral particles. The presence of impurities like this compound can affect the overall efficacy and safety of the drug, making it crucial to monitor and control their levels.
相似化合物的比较
DNV-II impurity 1 is unique due to its specific structure and functional groups. Similar compounds include other impurities associated with Darunavir, such as:
Darunavir N-β-D-Glucuronide: A glucuronide conjugate of Darunavir.
Hydroxy Darunavir: A hydroxylated derivative of Darunavir.
Darunavir-O-Glucuronide: Another glucuronide conjugate of Darunavir.
属性
CAS 编号 |
1005324-46-8 |
|---|---|
分子式 |
C25H35N3O7S |
分子量 |
521.63 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
N-[(1R,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


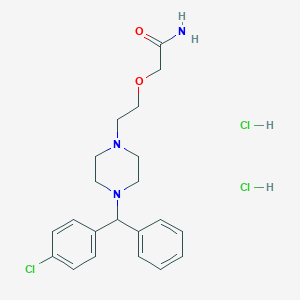
![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)
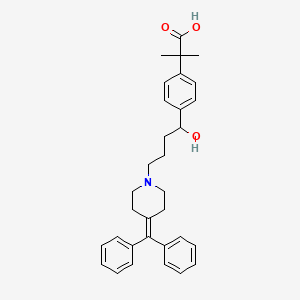
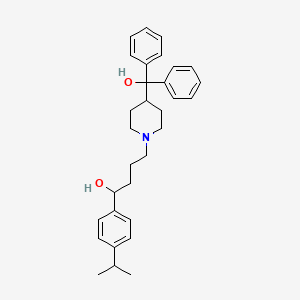
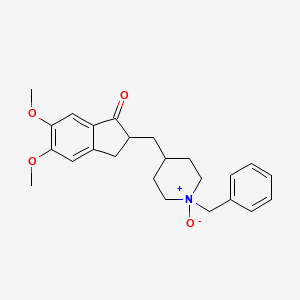
![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)
